molecular formula C56H60N6O4 B1147373 (DHQ)2Pyr CAS No. 149820-65-5

(DHQ)2Pyr

Cat. No. B1147373
M. Wt: 881.11
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds such as (DHQD)2PHAL demonstrates its potential in accelerating ligand for the copper(I)-catalyzed azide–alkyne cycloaddition reaction, offering a simple, efficient, and environmentally-friendly procedure (A. A. Ali et al., 2014). This insight suggests that “(DHQ)2Pyr” could similarly play a role in facilitating chemical reactions through its synthesis.

Molecular Structure Analysis

Studies on the asymmetric dihydroxylation of terminal aliphatic n-alkenes using OsO4.(DHQD)2PYDZ provide a computational perspective on molecular interactions and enantioselectivity, which could be analogous to the structural characteristics of “(DHQ)2Pyr” (G. Drudis-Solé et al., 2005).

Chemical Reactions and Properties

The catalytic properties of related compounds like Pd(OAc)2 and (DHQD)2PHAL in Suzuki–Miyaura cross-coupling reactions highlight the potential reactivity and application of “(DHQ)2Pyr” in facilitating similar chemical transformations (Bishwajit Saikia et al., 2015).

Physical Properties Analysis

Although specific physical properties of “(DHQ)2Pyr” are not directly reported, related research on the synthesis and applications of compounds like 2,3-Dihydroquinazolin-4-one (DHQ) offers insights into the solubility, stability, and environmental considerations that could be extrapolated to “(DHQ)2Pyr” (Mariateresa Badolato et al., 2018).

Chemical Properties Analysis

Research into the biosynthesis of 2,4-dihydroxyquinoline (DHQ) by Pseudomonas aeruginosa points to the intricate chemical pathways and biological relevance of DHQ derivatives, suggesting potential bioactive or catalytic roles for “(DHQ)2Pyr” in similar contexts (Yong-mei Zhang et al., 2008).

Scientific Research Applications

  • Drug Design Applications : 2,3-Dihydroquinazolin-4-one (DHQ), a related compound, is utilized in drug design due to its presence in various biologically active compounds. Recent methodologies in green chemistry have been explored for the synthesis of diverse DHQ derivatives, which are used as synthons for biologically active quinazolinones and modified DHQ derivatives exhibiting different biological properties (Badolato, Aiello, & Neamati, 2018).

  • Antioxidant Agent : Dihydroquercetin (DHQ) acts as an antioxidant agent. It stimulates the expression of phase II detoxifying enzymes through the Nrf2-dependent signaling pathway. DHQ shows significant protective activity from oxidative DNA damage and activates multiple signaling pathways, leading to the upregulation of Nrf2-related antioxidant genes (Liang et al., 2013).

  • Organocatalysis in Synthesis : The dimer of cinchona derivatives (DHQ)2PYR is used as a catalyst in sulfa-Michael addition reactions. This strategy is applied to the synthesis of fluorinated analogues of therapeutic agents, showcasing the utility of (DHQ)2PYR in organic synthesis (Huang et al., 2020).

  • Metabolite Synthesis in Bacteria : 2,4-Dihydroxyquinoline (DHQ) is an extracellular metabolite produced by Pseudomonas aeruginosa, synthesized by PqsD, a condensing enzyme. This study highlights the role of DHQ in microbial biochemistry (Zhang et al., 2008).

  • Neuroprotective Effects : 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) exhibits neuroprotective effects in a rat model of cerebral ischemia/reperfusion. It reduces oxidative stress and inflammation and modulates the antioxidant defense components (Kryl'skii et al., 2021).

  • Renal Fibrosis Treatment : Dihydroquercetin (DHQ) demonstrates antifibrotic properties, potentially preventing renal fibrosis. It regulates fibroblast activation, collagen synthesis, and oxidative stress through the Nrf2 pathway (Wang et al., 2020).

  • Antimicrobial and Antiparasitic Agent Development : Dehydroquinate synthase (DHQS), which converts DAHP into DHQ, is a potential target for antimicrobial agents, anti-parasitic agents, and herbicides as it is crucial for aromatic amino acid metabolism in bacteria, fungi, and plants, but not in mammals (Carpenter et al., 1998).

  • Anti-inflammatory Effects in Endotoxemia : DHQ shows protective effects against inflammation and mortality in endotoxemic mice, indicating its potential in treating systemic inflammatory immune activation during endotoxemia (Lei et al., 2020).

Safety And Hazards

“(DHQ)2Pyr” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should also be avoided .

properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKRDCRSJPRVNF-CVCJRGCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H60N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(DHQ)2Pyr

CAS RN

149820-65-5
Record name (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149820-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
249
Citations
A Bueno, M Rosol, J García… - Advanced Synthesis & …, 2006 - Wiley Online Library
The first non‐enzymatic kinetic resolution of planar chiral ferrocenes has been achieved by the Sharpless catalytic asymmetric dihydroxylation (AD) of a set of racemic 2‐substituted 1‐…
Number of citations: 56 onlinelibrary.wiley.com
F Marini, S Sternativo, F Del Verme… - Advanced Synthesis …, 2009 - Wiley Online Library
A novel enantioselective (up to 90% ee) Michael addition of α‐substituted cyanoacetates to α,β‐unsaturated selenones in the presence of bifunctional urea and thiourea …
Number of citations: 55 onlinelibrary.wiley.com
JM Gardiner, SE Bruce - Tetrahedron letters, 1998 - Elsevier
Asymmetric dihydroxylation of the l-proline-derived 1,1-disubstituted alkene 5 catalysed by either (DHQ) 2 PHAL or (DHQD) 2 PHAL unexpectedly leads to preference for the same …
Number of citations: 17 www.sciencedirect.com
C Vila Descals, NR Dharmaraj, A Faubel… - European Journal of …, 2019 - roderic.uv.es
Hydroquinine 2,5‐diphenyl‐4,6‐pyrimidinediyl diether [(DHQ)2Pyr] catalyzed the regio‐, diastereo‐, and enantioselective addition of 4‐substituted pyrazolones to isatin‐derived …
Number of citations: 2 roderic.uv.es
Y Liu, R Melgar-Fernández, E Juaristi - Journal of Organic Chemistry, 2007 - academia.edu
Nineteen chiral amines and their derivatives were prepared and investigated as organocatalytic Lewis bases in the R-amination of ethyl R-phenyl-R-cyanoacetate. For comparison …
Number of citations: 2 www.academia.edu
H Nishioka, K Uesugi, N Ueda, Y Kondo… - Chemical and …, 2011 - jstage.jst.go.jp
Optically active structural isomers (1b—f and dst-1b—f) of 3, 4-di-(O)-()-camphanoyl-()-khellactone (DCK) were synthesized and their anti-human immunodeficiency virus (HIV) activity …
Number of citations: 2 www.jstage.jst.go.jp
Y Liu, R Melgar-Fernandez… - The Journal of Organic …, 2007 - ACS Publications
Nineteen chiral amines and their derivatives were prepared and investigated as organocatalytic Lewis bases in the α-amination of ethyl α-phenyl-α-cyanoacetate. For comparison …
Number of citations: 49 pubs.acs.org
FM Koch, R Peters - Chemistry–A European Journal, 2011 - Wiley Online Library
The first catalytic asymmetric synthesis of β‐sultones is reported. This development has enabled a rapid access to a number of highly enantioenriched biologically interesting sulfonyl …
N Rahman, Y Landais - Current Organic Chemistry, 2002 - ingentaconnect.com
Desymmetrisation processes allow a rapid and stereocontrolled elaboration of readily available σ- symmetric precursors. Since it is often more convenient to prepare symmetrical …
Number of citations: 45 www.ingentaconnect.com
C Vila, NR Dharmaraj, A Faubel, G Blay… - European Journal of …, 2019 - Wiley Online Library
Hydroquinine 2,5‐diphenyl‐4,6‐pyrimidinediyl diether [(DHQ) 2 Pyr] catalyzed the regio‐, diastereo‐, and enantioselective addition of 4‐substituted pyrazolones to isatin‐derived …

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